molecular formula C8H17NO3 B13422975 acetic acid;6-methylpiperidin-3-ol

acetic acid;6-methylpiperidin-3-ol

Cat. No.: B13422975
M. Wt: 175.23 g/mol
InChI Key: YHFQTZBMHHCHRP-UHFFFAOYSA-N
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Description

6-Methylpiperidin-3-ol is a chiral piperidine derivative featuring a hydroxyl group at the 3-position and a methyl group at the 6-position of the six-membered nitrogen-containing ring. Its stereochemical configuration, such as (3S,6S) or (3R,6S), significantly influences its chemical and biological properties . This compound is synthesized via methods like catalytic hydrogenation of ketone precursors or stereoselective reduction, ensuring precise control over its configuration .

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

acetic acid;6-methylpiperidin-3-ol

InChI

InChI=1S/C6H13NO.C2H4O2/c1-5-2-3-6(8)4-7-5;1-2(3)4/h5-8H,2-4H2,1H3;1H3,(H,3,4)

InChI Key

YHFQTZBMHHCHRP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-methylpiperidin-3-ol typically involves the reaction of acetic acid with 6-methylpiperidin-3-ol under controlled conditions. One common method is the esterification reaction, where acetic acid reacts with 6-methylpiperidin-3-ol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-methylpiperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Acetic acid;6-methylpiperidin-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;6-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-methylpiperidin-3-ol becomes evident when compared to related piperidine derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Applications Key Differences from 6-Methylpiperidin-3-ol Reference
6-Methylpiperidin-3-one Ketone at 3-position, methyl at 6-position Intermediate in synthesis; lower bioactivity Lacks hydroxyl group, reducing hydrogen bonding
3-Hydroxypiperidine Hydroxyl at 3-position, no methyl group Moderate neurotransmitter modulation Absence of methyl group alters steric hindrance
4-Methylpiperidin-3-ol Methyl at 4-position, hydroxyl at 3 Varied receptor binding profiles Methyl position shifts interaction with targets
1-Benzyl-6-methylpiperidin-3-ol Benzyl group at 1-position, methyl at 6 Ligand for GABA receptors Benzyl group enhances lipophilicity and affinity
1-(2-Aminoethyl)piperidin-3-ol Aminoethyl substituent at 1-position Enhanced receptor interaction Aminoethyl group increases polarity and activity

Stereochemical Variants:

  • (3S,6S)-6-Methylpiperidin-3-ol : Exhibits higher binding affinity to specific enzymes due to optimal stereochemical alignment .
  • (3R,6S)-6-Methylpiperidin-3-ol : Shows distinct pharmacokinetics, with altered metabolic stability compared to the (3S,6S) isomer .

Key Differentiators of 6-Methylpiperidin-3-ol

  • Stereochemical Precision : Configurational isomers exhibit distinct biological outcomes, enabling tailored therapeutic applications .
  • Dual Functional Groups : The hydroxyl and methyl groups synergistically enhance both reactivity and target engagement compared to simpler piperidines .
  • Versatility : Serves as a scaffold for synthesizing derivatives with varied pharmacological profiles (e.g., anticancer, antimicrobial) .

Biological Activity

Acetic acid; 6-methylpiperidin-3-ol is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H17NO2
  • Molecular Weight : 173.24 g/mol
  • IUPAC Name : 6-methylpiperidin-3-ol acetate

Research indicates that acetic acid; 6-methylpiperidin-3-ol may interact with various biological targets, influencing several cellular pathways. The compound is believed to affect neurotransmitter systems, potentially impacting mood and behavior.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which could alter metabolic pathways.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS).
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially effective against various pathogens.

Biological Activities

The biological activities of acetic acid; 6-methylpiperidin-3-ol can be categorized into several areas:

1. Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against certain Gram-positive and Gram-negative bacteria. This suggests potential applications in developing antimicrobial agents.

2. Neuropharmacological Effects

Research indicates that acetic acid; 6-methylpiperidin-3-ol may influence CNS activity, potentially providing therapeutic effects for conditions such as anxiety and depression.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in metabolic processes, which could have implications for conditions like diabetes and obesity.

Research Findings and Case Studies

StudyFindings
Vasaturo et al. (2017)Identified the compound's interaction with PPARγ, suggesting potential therapeutic applications in metabolic disorders .
BenchChem Analysis (2024)Highlighted the compound's enzyme inhibition and antimicrobial properties, indicating its broad biological activity.
ACS Publications (2014)Discussed the refinement of similar compounds with related structures, emphasizing the importance of structural modifications for enhancing biological activity .

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